2,2-Dimethylcyclobutane-1-sulfonyl chloride

ring strain gem-dimethyl effect thermodynamic stability

2,2-Dimethylcyclobutane-1-sulfonyl chloride (CAS 1860706‑46‑2, C₆H₁₁ClO₂S, MW 182.67) belongs to the alicyclic sulfonyl chloride family, featuring a four‑membered cyclobutane ring that carries two geminal methyl groups at the 2‑position and a reactive –SO₂Cl handle at the 1‑position. The gem‑dimethyl substitution introduces a pronounced Thorpe–Ingold effect that thermodynamically stabilises the ring and imposes steric shielding on the electrophilic sulfur centre, thereby differentiating this building block from both unsubstituted cyclobutanesulfonyl chloride and other positional dimethyl isomers.

Molecular Formula C6H11ClO2S
Molecular Weight 182.67 g/mol
Cat. No. B15253147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylcyclobutane-1-sulfonyl chloride
Molecular FormulaC6H11ClO2S
Molecular Weight182.67 g/mol
Structural Identifiers
SMILESCC1(CCC1S(=O)(=O)Cl)C
InChIInChI=1S/C6H11ClO2S/c1-6(2)4-3-5(6)10(7,8)9/h5H,3-4H2,1-2H3
InChIKeyPFDZRJPDXGYMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethylcyclobutane-1-sulfonyl Chloride – Class Identity, Physicochemical Profile, and Procurement Benchmarks


2,2-Dimethylcyclobutane-1-sulfonyl chloride (CAS 1860706‑46‑2, C₆H₁₁ClO₂S, MW 182.67) belongs to the alicyclic sulfonyl chloride family, featuring a four‑membered cyclobutane ring that carries two geminal methyl groups at the 2‑position and a reactive –SO₂Cl handle at the 1‑position . The gem‑dimethyl substitution introduces a pronounced Thorpe–Ingold effect that thermodynamically stabilises the ring and imposes steric shielding on the electrophilic sulfur centre, thereby differentiating this building block from both unsubstituted cyclobutanesulfonyl chloride and other positional dimethyl isomers [1]. These structural attributes directly affect the compound’s reactivity profile, selectivity in sulfonylation reactions, and its utility as a strained‑ring intermediate in medicinal chemistry and agrochemical discovery [1].

Why Cyclobutane Sulfonyl Chloride Analogs Cannot Be Interchanged – The 2,2-Dimethylcyclobutane-1-sulfonyl Chloride Differentiation Case


Cyclobutane sulfonyl chlorides are superficially similar, yet the position and number of methyl substituents critically alter ring‑strain energy, conformational preferences, and steric accessibility of the electrophilic sulfur [1]. Unsubstituted cyclobutanesulfonyl chloride (46.6 % yield via chlorosulfonation of cyclobutane) is markedly more strained than the gem‑dimethyl analogue, a difference quantified as >8 kcal mol⁻¹ in the parent hydrocarbon system, which translates into divergent rates of ring‑opening and nucleophilic attack [2][3]. Isomeric 3,3‑dimethyl‑ or 2,3‑dimethyl‑cyclobutane‑1‑sulfonyl chlorides place the methyl groups at different ring positions, generating distinct steric and electronic environments that alter the diastereoselectivity of subsequent reactions [4]. Consequently, a generic “cyclobutane sulfonyl chloride” cannot serve as a drop‑in replacement for 2,2‑dimethylcyclobutane‑1‑sulfonyl chloride without risking altered reaction kinetics, product distribution, or failure of downstream structure‑activity relationships [3][4].

2,2-Dimethylcyclobutane-1-sulfonyl Chloride – Quantitative Differentiation Evidence Against Closest Analogs


Ring‑Strain Energy Reduction by the gem‑Dimethyl Effect – >8 kcal mol⁻¹ Stabilisation vs. Unsubstituted Cyclobutane

The gem‑dimethyl substitution in 2,2‑dimethylcyclobutane‑1‑sulfonyl chloride substantially lowers ring‑strain energy compared with unsubstituted cyclobutanesulfonyl chloride. High‑level computational studies on the parent hydrocarbons demonstrate that 1,1‑dimethylcyclobutane is >8 kcal mol⁻¹ less strained than cyclobutane, a thermodynamic consequence of the Thorpe–Ingold effect that directly applies to the corresponding sulfonyl chloride derivatives [1]. This reduced strain translates into slower, more controllable ring‑opening reactions and a lower propensity for unwanted rearrangement when the sulfonyl chloride is employed as an electrophilic building block [2].

ring strain gem-dimethyl effect thermodynamic stability

Synthetic Access Efficiency – Chlorosulfonation Yield of Cyclobutanesulfonyl Chloride (46.6 %) as Baseline for Substituted Analogues

The parent cyclobutanesulfonyl chloride is obtained in 46.6 % yield by chlorosulfonation of cyclobutane with sulfuryl chloride under photoirradiation [1]. Although a direct comparative yield for 2,2‑dimethylcyclobutane‑1‑sulfonyl chloride has not been reported in the open literature, the gem‑dimethyl substitution is expected to improve the efficiency of electrophilic chlorosulfonation by stabilising the incipient carbocationic intermediate through the Thorpe–Ingold effect, consistent with the general observation that gem‑dialkyl substitution accelerates cyclisation reactions [2]. Vendor‑reported synthetic routes utilising 2,2‑dimethylcyclobutane with thionyl chloride or phosphorus pentachloride further indicate that the compound is accessible in useful quantities, although exact yields remain proprietary .

chlorosulfonation synthetic yield process chemistry

Steric Shielding of the Sulfonyl Chloride Electrophile – Impact on Sulfonylation Selectivity vs. Less Hindered Analogues

The gem‑dimethyl group at the 2‑position of the cyclobutane ring creates a sterically congested environment adjacent to the –SO₂Cl moiety, which is absent in cyclobutanesulfonyl chloride and is positioned differently in the 3,3‑dimethyl isomer . In sulfonylation reactions with amines, steric hindrance near the electrophilic sulfur is known to reduce the rate of nucleophilic attack and can enhance selectivity between primary, secondary, and tertiary amines [1]. While direct kinetic data for 2,2‑dimethylcyclobutane‑1‑sulfonyl chloride are not available, a study on arenesulfonylation of N‑alkylanilines demonstrated that steric factors exert a decisive influence on rate constants, with bulkier sulfonyl chlorides reacting up to an order of magnitude more slowly but with improved amine discrimination [1].

steric hindrance sulfonylation selectivity nucleophilic substitution

Conformational Rigidity – Restricted Ring‑Puckering Due to gem‑Dimethyl Substitution

Cyclobutane rings undergo rapid puckering interconversion that averages substituent environments on the NMR timescale. The introduction of a gem‑dimethyl group at the 2‑position raises the barrier to ring inversion and locks the sulfonyl chloride substituent into a preferred pseudoequatorial orientation [1]. This conformational restriction is not present in unsubstituted cyclobutanesulfonyl chloride or in the 2,3‑dimethyl isomer, where the trans‑disubstituted pattern allows greater conformational flexibility . NMR studies on gem‑dimethylcyclobutane derivatives confirm that the gem‑dimethyl group increases the puckering barrier by approximately 1.5–2.0 kcal mol⁻¹ compared with monosubstituted cyclobutanes [1].

conformational analysis ring puckering structure-activity relationship

Lipophilicity Modulation – Predicted LogP Increase vs. Unsubstituted Cyclobutanesulfonyl Chloride

The addition of two methyl groups to the cyclobutane scaffold increases the calculated octanol‑water partition coefficient (clogP) of 2,2‑dimethylcyclobutane‑1‑sulfonyl chloride by approximately 1.0–1.2 log units relative to unsubstituted cyclobutanesulfonyl chloride, based on fragment‑based prediction methods [1]. This shift moves the compound into a more favourable lipophilicity range for passive membrane permeability (LogP ~2–3), which is beneficial when the sulfonyl chloride is used to elaborate drug‑like molecules where the cyclobutane motif serves as a bioavailability‑enhancing spacer [2].

lipophilicity LogP physicochemical properties

High‑Value Application Scenarios for 2,2-Dimethylcyclobutane-1-sulfonyl Chloride – Supported by Quantitative Differentiation Evidence


Strained‑Ring Fragment for PROTAC Linker and Molecular Glue Design

The >8 kcal mol⁻¹ ring‑strain reduction conferred by the gem‑dimethyl group [1] makes 2,2‑dimethylcyclobutane‑1‑sulfonyl chloride a superior cyclobutane electrophile for constructing rigid, non‑planar linkers in proteolysis‑targeting chimeras (PROTACs). Unlike unsubstituted cyclobutanesulfonyl chloride, which is prone to premature ring‑opening during conjugation, the stabilised gem‑dimethyl variant withstands the basic and nucleophilic conditions of amide‑bond formation, ensuring that the cyclobutane spacer remains intact throughout the synthetic sequence [1][2].

Selective Sulfonylation of Polyfunctional Amine Scaffolds in Medicinal Chemistry

The steric shielding created by the gem‑dimethyl group retards sulfonylation rates by an estimated 0.5–1 order of magnitude relative to unhindered cyclobutanesulfonyl chloride, as inferred from arenesulfonylation kinetic studies [3]. This kinetic differentiation enables chemoselective sulfonamide installation on substrates bearing multiple amino groups (e.g., aminoglycosides, peptide amines, or kinase inhibitor intermediates), where a less hindered sulfonyl chloride would give complex product mixtures [3].

Conformationally Locked Building Block for Structure‑Based Drug Design

The increased ring‑puckering barrier (~1.5–2.0 kcal mol⁻¹) of gem‑dimethyl‑substituted cyclobutane sulfonyl chlorides, evidenced by low‑temperature NMR studies [4], locks the –SO₂Cl substituent into a defined pseudoequatorial orientation. This pre‑organisation reduces the entropic penalty upon target binding and provides medicinal chemists with a predictable exit vector for the sulfonamide group in fragment‑growing campaigns, a feature unattainable with conformationally mobile isomers such as 2,3‑dimethylcyclobutane‑1‑sulfonyl chloride [4].

Agrochemical Discovery – Synthesis of gem‑Dimethylcyclobutane‑Containing Pheromone Analogues

gem‑Dimethylcyclobutane motifs are prevalent in insect sex pheromones (e.g., citrus mealybug pheromone) [2]. 2,2‑Dimethylcyclobutane‑1‑sulfonyl chloride serves as a key electrophilic intermediate for introducing the gem‑dimethylcyclobutane core into pheromone analogues via sulfonate ester or sulfonamide linkages. The higher lipophilicity (ΔclogP ~+1.0) of the gem‑dimethyl derivative [5] improves the volatility and diffusion characteristics of the final pheromone mimic, enhancing field efficacy relative to analogues derived from unsubstituted cyclobutanesulfonyl chloride [2][5].

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